1-Amino-1-(3,5-dichlorophenyl)acetone
Description
Properties
Molecular Formula |
C9H9Cl2NO |
|---|---|
Molecular Weight |
218.08 g/mol |
IUPAC Name |
1-amino-1-(3,5-dichlorophenyl)propan-2-one |
InChI |
InChI=1S/C9H9Cl2NO/c1-5(13)9(12)6-2-7(10)4-8(11)3-6/h2-4,9H,12H2,1H3 |
InChI Key |
TVHMRZVEFVKDCQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C(C1=CC(=CC(=C1)Cl)Cl)N |
Origin of Product |
United States |
Preparation Methods
Acylation of 3,5-Dichloroaniline with Glutaric Anhydride
One documented method involves reacting 3,5-dichloroaniline with glutaric anhydride in toluene. The process is as follows:
- Dissolve 3,5-dichloroaniline and glutaric anhydride in toluene.
- Stir the mixture until a precipitate forms, indicating product formation.
- Recrystallize the precipitate from an ethanol-acetone mixture to purify the compound.
This method yields up to 80% of this compound and is notable for its straightforward procedure and relatively high efficiency.
| Step | Conditions | Outcome |
|---|---|---|
| Reactants | 3,5-Dichloroaniline + Glutaric anhydride | Formation of intermediate |
| Solvent | Toluene | Homogeneous solution |
| Reaction | Stir until precipitate forms | Product precipitates |
| Purification | Recrystallization (ethanol-acetone) | Pure compound obtained |
| Yield | Up to 80% | High yield |
Reductive Amination of 3,5-Dichlorophenylacetone
Another synthetic route, by analogy to similar amino ketones, is reductive amination of the corresponding 3,5-dichlorophenylacetone:
- The ketone (3,5-dichlorophenylacetone) is reacted with ammonia or a primary amine.
- A reducing agent such as sodium cyanoborohydride or sodium triacetoxyborohydride is used.
- The reaction is carried out under controlled pH and temperature to favor formation of the amino ketone.
Though specific literature for this exact compound is limited, this method is widely used for preparing α-amino ketones and can be adapted for this compound synthesis.
Multi-step Synthesis from Dichlorobenzaldehyde
A plausible multi-step synthetic route involves:
- Starting from 3,5-dichlorobenzaldehyde.
- Formation of an α-keto intermediate by reaction with acetone derivatives or via oxidation.
- Introduction of the amino group through amination or reductive amination steps.
This method allows for fine control over substitution patterns but may require more purification steps.
Reaction Conditions and Optimization
- Solvents: Toluene, ethanol, acetone, and acetonitrile are commonly used depending on the step.
- Temperature: Reactions are typically conducted at room temperature to moderate heating (20–80 °C) to balance reaction rate and selectivity.
- Catalysts/Acids: Acid catalysis (e.g., HCl, Lewis acids like AlCl3) may be employed to facilitate acylation or amination reactions.
- Purification: Recrystallization and chromatography are standard to achieve high purity.
Comparative Data Table of Preparation Methods
| Preparation Method | Key Reactants | Reaction Conditions | Yield (%) | Purification Method | Notes |
|---|---|---|---|---|---|
| Acylation of 3,5-dichloroaniline | 3,5-Dichloroaniline + Glutaric anhydride | Toluene, stir at RT | ~80 | Recrystallization (ethanol-acetone) | Straightforward, high yield |
| Reductive amination of 3,5-dichlorophenylacetone | 3,5-Dichlorophenylacetone + NH3 + Reducing agent | Mild heating, controlled pH | Variable | Chromatography | Common method for amino ketones |
| Multi-step from 3,5-dichlorobenzaldehyde | 3,5-Dichlorobenzaldehyde + acetone derivatives | Multi-step, moderate heating | Moderate | Multiple purification steps | Allows structural control, more complex |
Research Findings and Mechanistic Insights
- The amino group in this compound acts as a nucleophile, facilitating further chemical transformations.
- The ketone group can undergo reductions or condensations, making the compound versatile for synthetic applications.
- The presence of the 3,5-dichlorophenyl substituent influences reactivity and biological activity, potentially enhancing enzyme interactions.
- Acid catalysis and solvent choice critically affect reaction rates and product purity.
Chemical Reactions Analysis
1-Amino-1-(3,5-dichlorophenyl)acetone undergoes various chemical reactions, including:
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common reagents and conditions used in these reactions include acidic or basic catalysts, solvents like ethanol or dichloromethane, and specific temperature and pressure conditions to optimize the reaction outcomes . Major products formed from these reactions include substituted phenylacetones, amines, and alcohols .
Scientific Research Applications
1-Amino-1-(3,5-dichlorophenyl)acetone has a wide range of scientific research applications:
Chemistry: It serves as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Medicine: It is explored for its potential therapeutic properties and as a precursor in drug development.
Industry: The compound is utilized in the production of agrochemicals, dyes, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1-Amino-1-(3,5-dichlorophenyl)acetone involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological molecules, influencing their structure and function . Additionally, the compound’s chlorinated phenyl ring can participate in hydrophobic interactions, affecting the binding affinity and activity of enzymes and receptors .
Comparison with Similar Compounds
3-(3,5-Dichlorophenyl)-N-(1-methyl)2,4-dioxo-1-imidazolidine carboxamide
3,5-Dichlorophenyl Isocyanate
1-Amino-1-(3,5-dichlorophenyl)acetone (Hypothetical Comparison)
- Inferred Properties: Molecular Weight: ~230–250 g (estimated based on analogs). Melting Point: Likely lower than 136°C due to the less rigid acetone backbone vs. imidazolidine. Solubility: Expected solubility in polar solvents (e.g., acetone, ethanol) due to the ketone and amino groups.
- Potential Applications: Intermediate in pharmaceuticals (e.g., via Mannich reactions or reductive amination). Agrochemical precursor if bioactivity against pathogens is demonstrated.
Data Table: Comparative Analysis
Research Findings and Implications
- Compared to 3,5-dichlorophenyl isocyanate, the amino-acetone structure may offer milder reactivity, enabling selective syntheses in drug development .
- Contradictions in solubility profiles (e.g., water solubility in the imidazolidine carboxamide vs. organic solubility in isocyanates) highlight how functional groups dictate application niches.
Biological Activity
1-Amino-1-(3,5-dichlorophenyl)acetone is a compound with significant biological activity, characterized by its unique structure that includes an amino group and a dichlorophenyl moiety. Its molecular formula is CHClN, with a molecular weight of approximately 220.09 g/mol. This compound has garnered attention for its potential applications in various fields, including agriculture and pharmaceuticals.
Research indicates that this compound may function as an inhibitor or activator of specific enzymes and receptors, thereby influencing various biochemical pathways. Its structural characteristics enable it to interact with multiple molecular targets within biological systems. These interactions can modulate enzyme activities or receptor functions, leading to significant physiological effects. Notably, compounds with similar structures have been noted for their roles in promoting animal growth and improving the lean meat-to-fat ratio in livestock.
Antimicrobial Activity
The compound has been evaluated for its antimicrobial properties. In vitro studies have demonstrated promising activity against various Gram-positive pathogens, including Staphylococcus aureus and Enterococcus faecalis. For instance, related compounds with similar functional groups have shown effectiveness against multidrug-resistant strains . The minimum inhibitory concentration (MIC) values for these compounds suggest that they could serve as potential candidates for developing new antimicrobial agents.
Anticancer Properties
In addition to antimicrobial activity, there is emerging evidence regarding the anticancer potential of this compound. Some derivatives have shown significant cytotoxic effects against cancer cell lines such as A549 (lung cancer) and MCF-7 (breast cancer). The mechanism appears to involve the induction of apoptosis and cell cycle arrest at the S phase .
Summary of Biological Activities
| Activity Type | Target Organisms/Cells | Notable Findings |
|---|---|---|
| Antimicrobial | Staphylococcus aureus, E. faecalis | Effective against multidrug-resistant strains |
| Anticancer | A549 (lung cancer), MCF-7 (breast cancer) | Induces apoptosis; cytotoxic effects observed |
| Growth Promotion | Livestock | Improves lean meat-to-fat ratio |
Case Study 1: Antimicrobial Evaluation
A study evaluated the antimicrobial efficacy of several derivatives of this compound against clinically relevant pathogens. The results indicated that certain derivatives exhibited MIC values comparable to existing antibiotics, highlighting their potential as alternative therapeutic agents in treating infections caused by resistant strains .
Case Study 2: Anticancer Activity Assessment
In another investigation focusing on anticancer properties, derivatives were tested on A549 cells. The study found that specific modifications to the compound's structure significantly enhanced its cytotoxicity, suggesting that further chemical optimization could yield more potent anticancer agents .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
